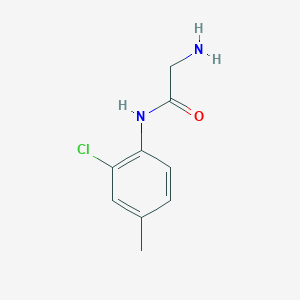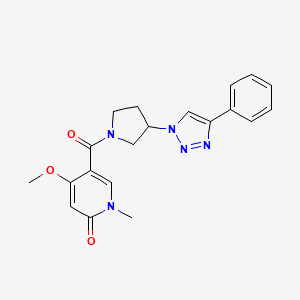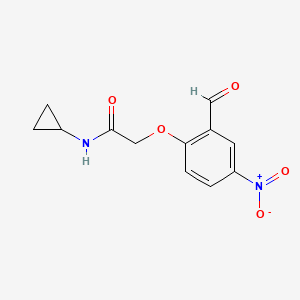![molecular formula C23H19NO5 B2901805 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide CAS No. 1171946-75-0](/img/structure/B2901805.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group, an ethyl group, and a xanthene-9-carboxamide group . These types of compounds are often used in early discovery research as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the cleavage and formation of bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .Mecanismo De Acción
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2-ARE pathway, which is responsible for regulating the body's antioxidant response. This compound has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cell survival. These effects suggest that this compound may have a broad range of therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, this compound has been shown to improve glucose metabolism and reduce insulin resistance in animal models. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines. These effects suggest that this compound may have potential therapeutic applications in the treatment of metabolic disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide in lab experiments is its high purity and stability. This compound is a relatively stable compound that can be easily synthesized in high yields, making it suitable for use in a wide range of experiments. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is in the investigation of this compound's potential therapeutic applications in the treatment of metabolic disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.
Métodos De Síntesis
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. This compound has been demonstrated to protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in cancer research, where it has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-23(24-11-12-26-15-9-10-20-21(13-15)28-14-27-20)22-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)22/h1-10,13,22H,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXAYAQPOJWZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2901723.png)



![ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901729.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2901730.png)

![1-[(E)-2-nitroethenyl]-3-phenoxybenzene](/img/structure/B2901733.png)


![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)